2,3-Dimethyl-4-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-4-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7(2)11-8-4-3-5-9(10(6)8)12(13)14/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVLMUJSDORONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343262 | |
| Record name | 2,3-Dimethyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13687-74-6 | |
| Record name | 2,3-Dimethyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-4-NITROINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.
Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. For 2,3-Dimethyl-4-nitro-1H-indole, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). doi.org The analysis reveals distinct signals corresponding to the aromatic protons, the N-H proton of the indole (B1671886) ring, and the two methyl groups.
The experimental data shows a broad singlet at 8.28 ppm, characteristic of the indole N-H proton. doi.org The aromatic region contains three signals: a doublet at 7.75 ppm, a doublet at 7.51 ppm, and a triplet at 7.11 ppm, corresponding to the three protons on the benzene (B151609) ring portion of the indole. doi.org The downfield shifts of the doublets are consistent with the deshielding effect of the adjacent electron-withdrawing nitro group. The upfield region features two sharp singlets at 2.44 ppm and 2.29 ppm, which are assigned to the two methyl groups at the C-2 and C-3 positions of the indole ring. doi.org
Interactive Data Table: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |
| 8.28 | Broad Singlet | 1H | N-H |
| 7.75 | Doublet | 1H | H-5 or H-7 |
| 7.51 | Doublet | 1H | H-5 or H-7 |
| 7.11 | Triplet | 1H | H-6 |
| 2.44 | Singlet | 3H | C2-CH₃ or C3-CH₃ |
| 2.29 | Singlet | 3H | C2-CH₃ or C3-CH₃ |
| Data sourced from CDCl₃ spectrum. doi.org |
Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its bonding environment, hybridization, and proximity to electronegative atoms. For this compound, one would expect to see ten distinct signals corresponding to the ten carbon atoms in the structure. The carbons of the aromatic ring would typically appear between 110 and 140 ppm, with the carbon atom directly attached to the nitro group (C-4) expected to be significantly influenced by its electron-withdrawing nature. The quaternary carbons of the indole ring (C-2, C-3, C-3a, C-7a) would also have characteristic shifts, while the methyl carbons would resonate at high field (typically 10-20 ppm).
However, specific experimental ¹³C NMR data for this compound are not available in the reviewed scientific literature.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity of a molecule.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling relationships, for instance, to confirm the connectivity between the adjacent protons on the benzene ring (H-5, H-6, and H-7).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. This would be crucial for assigning the H-5/C-5, H-6/C-6, and H-7/C-7 pairs.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This technique would be invaluable for confirming the positions of the substituents. For example, correlations from the methyl protons to the C-2 and C-3 carbons would confirm their placement, and correlations from the aromatic protons (e.g., H-5) to the nitro-substituted carbon (C-4) would verify the regiochemistry of the nitro group.
Despite their utility, published 2D NMR spectroscopic data for this compound could not be located in the searched literature.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of particular functional groups. For this compound, the FT-IR spectrum would be expected to show several key absorption bands:
A sharp peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
Stretching vibrations for aromatic and aliphatic C-H bonds, typically appearing just above and below 3000 cm⁻¹, respectively.
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) which are characteristic and typically appear in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Aromatic C=C stretching vibrations within the 1400-1600 cm⁻¹ range.
While these bands are expected based on the known structure, an experimental FT-IR spectrum specifically for this compound was not found in the referenced scientific literature.
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While C=O, O-H, and N-H bonds often produce strong signals in IR spectra, C=C, C-C, and other symmetric, less polar bonds tend to give strong signals in Raman spectra. The symmetric stretching vibration of the nitro group also typically produces a strong Raman band. Therefore, Raman spectroscopy would be particularly useful for characterizing the carbon skeleton of the indole ring system and the symmetric vibrations of the nitro substituent.
Detailed experimental Raman spectroscopic data for this compound is not present in the surveyed literature.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule. The following sections detail the investigation of this compound using Ultraviolet-Visible (UV-Vis) and photoluminescence spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption spectrum of a molecule reveals the electronic transitions that occur upon absorption of ultraviolet or visible light. For nitroaromatic compounds like this compound, the position of the nitro group on the indole ring significantly influences the absorption characteristics.
In a study evaluating various nitro indole (NI) derivatives as matrices for mass spectrometry, the UV-Vis spectrum of this compound (referred to as 2,3,4-DMNI) was recorded in methanol (B129727). doi.orgacs.org The analysis of isomeric nitroindoles shows that most exhibit a broad absorption peak in the near-UV range of 300–400 nm. nih.govescholarship.orgresearchgate.net Specifically, the absorption spectrum for 4-nitroindole (B16737) extends the furthest into the visible range compared to other isomers such as 3-, 5-, 6-, and 7-nitroindole, a property attributed to the electronic communication between the nitro group and the indole system. nih.govescholarship.org The presence of the electron-withdrawing nitro group at the 4-position, conjugated with the indole ring, leads to intramolecular charge transfer (ICT) transitions, which are responsible for the absorption bands at longer wavelengths. The methyl groups at the 2- and 3-positions can also slightly modify the electronic transitions through their inductive and hyperconjugative effects.
Photoluminescence Studies
Photoluminescence spectroscopy investigates the emission of light from a substance after it has absorbed photons. This includes fluorescence and phosphorescence. The photophysical properties of indole and its derivatives are highly sensitive to substitution patterns.
Specific photoluminescence data for this compound are not extensively detailed in the available literature. However, studies on related compounds, particularly 4-nitroindole, provide significant insight. It has been shown that 4-nitroindole is essentially non-fluorescent, with a very low fluorescence quantum yield (approximately 0.001). nih.gov This strong quenching of fluorescence is characteristic of aromatic nitro compounds, where the electron-withdrawing nitro group introduces efficient non-radiative decay pathways, such as intersystem crossing, which compete with fluorescence emission. Consequently, 4-nitroindole derivatives have been proposed for use as fluorescence quenchers in Förster resonance energy transfer (FRET) applications. nih.gov Given these findings, it is highly probable that this compound also exhibits very weak or negligible fluorescence.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS data has been reported using electrospray ionization (ESI), a soft ionization technique that typically produces protonated molecular ions [M+H]⁺. doi.org The precise mass measurement confirms the molecular formula of the compound.
| Molecular Formula | Adduct | Calculated m/z | Found m/z | Source |
|---|---|---|---|---|
| C₁₀H₁₀N₂O₂ | [M+H]⁺ | 191.0820 | 191.0817 | doi.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds. The GC separates the components of a mixture, and the MS provides detailed structural information on each component as it elutes.
While GC-MS is a standard method for analyzing indole derivatives, rsc.org specific GC-MS fragmentation data for this compound is not detailed in the surveyed literature. In a typical electron ionization (EI) mass spectrum, one would expect to observe a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as fragmentation of the indole ring and the methyl substituents, providing valuable information for structural confirmation.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
A search of the available scientific literature did not yield a specific report on the single-crystal X-ray structure of this compound. However, the crystal structures of several more complex nitroindole derivatives have been determined, such as dimethyl 3,3′-[(3-nitrophenyl)methylene]bis(1H-indole-2-carboxylate) and its 4-nitro-substituted analogue. nih.goviucr.orgiucr.org These studies demonstrate the feasibility of applying XRD to this class of compounds to understand their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. The determination of the crystal structure of this compound would be a valuable contribution to fully characterize its structural properties.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The precise measurement of bond lengths, bond angles, and dihedral angles requires single-crystal X-ray diffraction data. This analysis reveals the exact geometry of the molecule, including the planarity of the indole ring, the orientation of the nitro group relative to the aromatic system, and the conformation of the methyl substituents.
Without an experimental crystal structure, it is not possible to provide a data table of these specific parameters for this compound. Theoretical calculations could provide estimates, but experimentally determined values are required for definitive characterization.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor. It can form hydrogen bonds with electronegative atoms, particularly the oxygen atoms of the nitro group on an adjacent molecule. This interaction would be a primary organizing force in the crystal lattice.
π-π Stacking: The planar aromatic indole ring system is capable of engaging in π-π stacking interactions with neighboring molecules. These interactions contribute significantly to the stability of the crystal structure. iucr.orgcsic.es
A detailed analysis would describe the specific motifs formed by these interactions (e.g., chains, sheets, or three-dimensional networks) and provide geometric parameters such as hydrogen bond distances and angles, and the distances between stacked aromatic rings. iucr.orgnih.gov However, in the absence of crystallographic data for this compound, a specific description of its crystal packing and the corresponding data table cannot be provided.
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. A polymorphism study would involve crystallizing this compound under various conditions to identify if different crystalline forms can be produced. Each potential polymorph would then be characterized by techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction.
There are no published studies dedicated to the polymorphism of this compound found in the surveyed literature. Therefore, it is not known if this compound exhibits polymorphism.
Chemical Reactivity and Derivatization Strategies
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
Electrophilic aromatic substitution is a cornerstone of indole chemistry. The indole ring system is π-excessive and generally highly reactive towards electrophiles. bhu.ac.in The preferred site of attack is the C3 position, as the resulting cationic intermediate (arenium ion) is effectively stabilized by the nitrogen atom's lone pair without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in If the C3 position is blocked, electrophilic attack typically occurs at the C2 position, and if both C2 and C3 are substituted, the reaction is directed to the carbocyclic ring, often at the C6 position. bhu.ac.in
In 2,3-Dimethyl-4-nitro-1H-indole, the C2 and C3 positions are occupied by methyl groups, which precludes electrophilic attack on the pyrrole (B145914) ring. Consequently, any electrophilic substitution must occur on the benzene portion of the molecule. bhu.ac.in The reactivity of this carbocyclic ring is significantly influenced by the electronic effects of the substituents.
The benzene ring of this compound is strongly deactivated towards electrophilic attack due to the potent electron-withdrawing and meta-directing nature of the nitro group at the C4 position. This deactivation makes reactions such as nitration, halogenation, and Friedel-Crafts acylation challenging. Friedel-Crafts reactions, in particular, often fail on highly deactivated substrates like nitrobenzene (B124822). tubitak.gov.tr
While specific studies on the electrophilic substitution of this compound are not extensively documented, predictions can be made based on related structures. In other substituted indoles where the pyrrole ring is blocked, electrophilic attack on the benzene ring is observed. For instance, nitration of certain 5-hydroxy-2-methylindoles can yield 4,6-dinitro derivatives. niscpr.res.in Similarly, nitration of dimethyl indole-2,3-dicarboxylates can produce a mixture of isomers with nitro groups on the benzene ring. researchgate.net
For this compound, the C4-nitro group would direct incoming electrophiles away from the C5 position and primarily deactivate the C6 position. Therefore, the most likely sites for a potential electrophilic attack would be C7 or C6, with the regioselectivity being a complex outcome of the directing effects of the fused pyrrole moiety and the deactivating nitro group.
The two methyl groups at the C2 and C3 positions exert a decisive influence on the molecule's reactivity in electrophilic substitution reactions.
Steric and Directing Effects : The primary role of the C2 and C3 methyl groups is to sterically block the most nucleophilic sites of the indole core. bhu.ac.in This forces electrophiles to attack the less reactive carbocyclic ring.
Electronic Effects : Methyl groups are electron-donating by induction and hyperconjugation, which generally increases the electron density and reactivity of an aromatic system. However, in this molecule, their activating effect is largely overshadowed by the powerful deactivating effect of the C4-nitro group on the benzene ring. The net result is a significantly deactivated system for electrophilic aromatic substitution compared to unsubstituted indole.
Functional Group Transformations of the Nitro Moiety
The nitro group is a versatile functional handle that can be transformed into a variety of other groups, significantly broadening the synthetic utility of the parent molecule.
The most common and synthetically valuable transformation of the nitro group is its reduction to a primary amine. The resulting 2,3-Dimethyl-4-amino-1H-indole is a key intermediate for the synthesis of more complex heterocyclic systems, such as pyrrolo[2,3-h]quinolines. A variety of reducing agents and conditions can be employed for this purpose. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method. acs.org Other classical methods include the use of metals in acidic media, such as iron powder or zinc in acetic acid, or tin(II) chloride. google.com
| Reagent/System | Typical Conditions | Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Ethanol (B145695) or Methanol (B129727), room temperature to moderate heat | Common, high-yielding, clean workup. | acs.orggoogle.com |
| Fe, AcOH or HCl | Aqueous ethanol, reflux | Inexpensive and effective, though workup can be more involved. | google.com |
| Zn, AcOH | Acetic acid, moderate temperature | Alternative to iron in acidic medium. | google.com |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Effective for nitro group reduction in the presence of other reducible groups. | |
| Na₂S₂O₄ (Sodium Dithionite) | Aqueous methanol or THF, reflux | Mild reducing agent, useful for sensitive substrates. |
Beyond reduction to an amine, the nitro group can potentially undergo other transformations. One significant reaction is Nucleophilic Aromatic Substitution (SNAr), where the nitro group acts as an activating group and, in some cases, a leaving group. uni-rostock.de For an SNAr reaction to occur, the aromatic ring must be highly electron-deficient, and a strong nucleophile is required. researchgate.netjuniperpublishers.com The displacement of a nitro group is less common than the displacement of a halide but is known to occur, particularly in highly activated systems like dinitro- or trinitroarenes. researchgate.net In the context of this compound, a strong nucleophile could potentially attack the ring and, under forcing conditions, displace the nitro group, though this reactivity has not been specifically documented for this compound.
Reactions Involving the Indole N-H Proton
The proton attached to the indole nitrogen is weakly acidic and its reactivity is a key aspect of indole derivatization. The acidity is enhanced by the presence of the electron-withdrawing 4-nitro group. google.com Deprotonation with a strong base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi), generates a nucleophilic indolide anion. bhu.ac.inrsc.org This anion can then react with various electrophiles.
This two-step sequence is a classical and reliable method for N-alkylation. google.comrsc.org The resulting N-alkylated indole is often more soluble and can exhibit different biological properties. Besides the classical two-step protocol, one-pot methods have been developed. rsc.org For instance, N-alkylation of indoles can be achieved using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of base. google.comgoogle.com
| Reagent System | Typical Conditions | Reaction Type | Reference |
|---|---|---|---|
| 1. NaH 2. Alkyl Halide (e.g., CH₃I, BnBr) | DMF or THF, 0 °C to room temperature | Two-step deprotonation-alkylation | rsc.org |
| Dimethyl Carbonate (DMC), cat. Base (e.g., DBU, DABCO) | DMF, 90-95 °C | One-pot N-methylation | google.comgoogle.com |
| K₂CO₃, Alkyl Halide | Acetone or Acetonitrile, reflux | Mild conditions for activated substrates. | |
| In(OTf)₃, p-Quinone Methides | THF | Lewis-acid catalyzed N-alkylation | acs.org |
Similarly, N-acylation can be accomplished by treating the indolide anion with acylating agents like acid chlorides or anhydrides. Direct N-acylation without pre-formation of the anion is also possible, for example, using acetic anhydride (B1165640) in the presence of sodium acetate. bhu.ac.in The choice of conditions can influence the selectivity between N-acylation and C-acylation.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the indole ring in this compound can undergo both alkylation and acylation reactions. These reactions are fundamental for introducing a wide array of substituents at the N-1 position, thereby modifying the compound's steric and electronic properties.
N-Alkylation: The alkylation of indoles can be a complex process due to the potential for reaction at either the N-1 or C-3 position. organic-chemistry.org For 2,3-disubstituted indoles like this compound, the C-3 position is blocked, directing alkylation primarily to the nitrogen atom. However, regioselectivity between N-1 and other positions on the benzene ring can be influenced by the reaction conditions. nih.govacs.org Studies on similar 2,3-disubstituted indoles have shown that solvent choice can be a critical factor in determining the site of alkylation. nih.govacs.org For instance, indium-catalyzed reactions with p-quinone methides have demonstrated solvent-enabled regioselective C6- or N1-alkylations. nih.govacs.org
Commonly employed conditions for N-alkylation involve the use of a base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. The choice of base and solvent can significantly impact the reaction's efficiency and regioselectivity. beilstein-journals.org For example, the combination of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) is a frequently used system for indazole N-alkylation, a related heterocyclic system. beilstein-journals.org
N-Acylation: Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or as a functional handle for further transformations. Typically, N-acylation is achieved by treating the indole with an acylating agent such as an acid chloride or anhydride in the presence of a base. In the case of this compound, the presence of the electron-withdrawing nitro group can decrease the nucleophilicity of the indole nitrogen, potentially requiring more forcing conditions for acylation compared to unsubstituted indoles. bhu.ac.in Research on the acylation of indoles has shown that the reaction of 2-methylindole (B41428) with certain nitriles can be influenced by steric hindrance. jst.go.jp
Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indole Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | In(OTf)₃, p-Quinone Methide, THF | N-1 Alkylated Indole | nih.govacs.org |
| N-Alkylation | Alkyl Halide, Cs₂CO₃, DMF | N-1 Alkylated Indazole | beilstein-journals.org |
| N-Acylation | Acid Chloride/Anhydride, Base | N-1 Acylated Indole | bhu.ac.in |
| Acylation | Nitrile, Boron Lewis Acid | 3-Acylindole | jst.go.jp |
This table presents generalized reaction conditions based on studies of similar indole and indazole systems.
Hydrogen Bonding Interactions
The hydrogen bonding capabilities of this compound are primarily governed by the N-H group of the indole ring, which acts as a hydrogen bond donor, and the oxygen atoms of the nitro group, which are potent hydrogen bond acceptors. These interactions play a crucial role in the molecule's crystal packing and its interactions with other molecules.
The nitro group's ability to accept hydrogen bonds is a well-documented phenomenon. psu.edu The two oxygen atoms of the nitro group can participate in hydrogen bonding, often interacting with N-H or O-H donors. psu.edunih.gov The geometry of these interactions can vary, with donors potentially interacting with one or both oxygen atoms. nih.gov The strength of these hydrogen bonds can be influenced by the electronic nature of the aromatic ring; electron-donating groups can enhance the electron density on the nitro group, making it a stronger hydrogen bond acceptor. nih.gov
Cycloaddition Reactions and Annulations
The indole nucleus, including in derivatives like this compound, can participate in cycloaddition reactions, offering a powerful strategy for the construction of complex polycyclic frameworks. The electron-rich nature of the indole C2-C3 double bond makes it a suitable component in various cycloaddition processes.
Indoles substituted with electron-withdrawing groups, such as a nitro group, are known to undergo [4+2] cycloaddition (Diels-Alder) reactions. researchgate.net These reactions can lead to the formation of carbazole (B46965) derivatives. The reactivity in these cycloadditions is highly dependent on the electronic character of the indole substrate. researchgate.net
Furthermore, dearomative cycloadditions provide a route to novel polycyclic structures. For example, dearomative (3+2) cycloaddition reactions of nitroindoles have been explored, although in some cases, these specific reactions did not proceed under the tested conditions. nih.gov In contrast, dearomative (4+3) cycloadditions of 3-alkenylindoles with oxyallyl cations have been successful in furnishing cyclohepta[b]indoles. nih.gov Formal [3+2] cycloadditions of 3-substituted indoles with vinyl aziridines and vinyl epoxides have also been developed to synthesize pyrroloindoline and furoindoline scaffolds. acs.org
Annulation reactions, which involve the formation of a new ring fused to the original molecule, are also a key feature of indole chemistry. Aza-annulation of indole derivatives with various electrophiles has been investigated to create complex heterocyclic systems. nih.gov For example, the reaction of tetrahydro-β-carboline derived nitroenamines with electrophiles can lead to the formation of indolizino[8,7-b]indole structures. nih.gov Electrooxidative [3+2] annulation between indoles and anilines has also been reported as a method to construct indolo[2,3-b]indoles. acs.org
Table 2: Cycloaddition and Annulation Reactions Involving Indole Derivatives
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| [4+2] Cycloaddition | Indole with electron-withdrawing group, Dienophile | Carbazole derivative | researchgate.net |
| Dearomative (4+3) Cycloaddition | 3-Alkenylindole, Oxyallyl cation | Cyclohepta[b]indole | nih.gov |
| Formal [3+2] Cycloaddition | 3-Substituted indole, Vinyl aziridine/epoxide | Pyrroloindoline/Furoindoline | acs.org |
| Aza-Annulation | Tetrahydro-β-carboline derived nitroenamine, Electrophile | Indolizino[8,7-b]indole derivative | nih.gov |
| Electrooxidative [3+2] Annulation | Indole, Aniline (B41778) | Indolo[2,3-b]indole | acs.org |
Utilization as a Precursor for Complex Organic Molecules
The structural features of this compound make it a valuable starting material for the synthesis of more complex and biologically significant molecules. The indole nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. rsc.org
The nitro group can be chemically transformed into other functional groups, significantly expanding the synthetic utility of the parent molecule. For example, the reduction of the nitro group can yield an amino group, which can then be used to construct new heterocyclic rings or to introduce other functionalities. The reductive cyclization of nitrobenzene derivatives is a known method for indole synthesis itself, highlighting the versatility of the nitro group in heterocyclic chemistry. rsc.org
The indole core can be elaborated through various synthetic strategies. For instance, multicomponent reactions involving indoles are an efficient way to build molecular complexity in a single step. rsc.org The Fischer indole synthesis, a classic method, is often the starting point for the total synthesis of complex indole alkaloids. rsc.org Furthermore, 3-(2-nitroethyl)-1H-indoles, which are structurally related to this compound, have been used as precursors for the synthesis of 2-(1H-indol-2-yl)acetonitriles, which are important intermediates. nih.govresearchgate.net
The combination of the pre-existing dimethyl substitution pattern and the reactive nitro group on the this compound scaffold provides a unique starting point for the synthesis of specifically substituted target molecules, potentially including novel drug candidates and natural product analogues.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electronic landscape. For nitro-indole derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p) or cc-pVTZ), are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
The geometry of the 2,3-Dimethyl-4-nitro-1H-indole would be optimized to find its lowest energy conformation. This process involves iterative calculations that adjust the atomic coordinates until a stationary point on the potential energy surface is located. For analogous molecules like NICA, a good correlation is typically found between the theoretically calculated geometric parameters and those determined experimentally via X-ray crystallography. researchgate.net The presence of the electron-withdrawing nitro group at the C4 position and the electron-donating methyl groups at C2 and C3 would significantly influence the electronic distribution and geometry of the indole (B1671886) ring system.
Table 1: Predicted Geometrical Parameters for a Representative Nitro-Indole Structure (Analogous to this compound)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | ~1.36 | C7-N1-C2 | ~108.5 |
| C2-C3 | ~1.38 | N1-C2-C3 | ~110.0 |
| C3-C3a | ~1.44 | C2-C3-C3a | ~107.5 |
| C4-N(nitro) | ~1.47 | C3a-C4-N(nitro) | ~121.0 |
| N-O (nitro) | ~1.23 | O-N-O (nitro) | ~124.0 |
Note: The values presented are estimations based on data from similar substituted nitro-indole compounds and serve an illustrative purpose.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
Table 2: Representative FMO Parameters for Nitro-Indole Derivatives
| Parameter | Typical Energy Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.0 to -7.0 | Electron-donating ability (nucleophilicity) |
| ELUMO | -2.0 to -3.0 | Electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~4.0 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate or near-neutral potentials.
For this compound, the MEP surface would likely show a significant negative potential (red/yellow) around the oxygen atoms of the nitro group, making them sites for electrophilic and hydrogen-bonding interactions. A positive potential (blue) would be expected over the N-H proton of the pyrrole (B145914) ring and potentially near the carbon atoms of the benzene (B151609) ring due to the strong electron-withdrawing effect of the nitro group. mdpi.comacs.org This analysis helps in understanding intermolecular interactions and the preferred sites for chemical reactions. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental data.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are performed using methods like Gauge-Independent Atomic Orbital (GIAO). The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the methyl groups would have characteristic shifts, while the aromatic protons and carbons would be significantly affected by the nitro group's deshielding effects. journals.co.zayoutube.com
Vibrational Frequencies: Theoretical vibrational spectra (FT-IR and FT-Raman) are calculated from the second derivatives of energy with respect to atomic displacement. researchgate.net For a molecule like this compound, characteristic vibrational modes would include N-H stretching (~3400 cm-1), asymmetric and symmetric stretching of the NO2 group (~1500-1600 cm-1 and ~1300-1400 cm-1 respectively), C-H stretching of the methyl and aromatic groups, and various ring breathing and deformation modes. mdpi.com
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The calculations determine the energies of electronic transitions and their corresponding oscillator strengths. Nitro-indole derivatives typically exhibit strong absorption bands in the UV-visible region. acs.orgnih.gov The position of the absorption maximum (λmax) for this compound would be influenced by π→π* and n→π* transitions involving the indole chromophore and the nitro group. The absorption spectrum for 4-nitroindole (B16737), for example, is known to extend into the visible range. acs.org
Non-Linear Optical (NLO) Property Theoretical Investigations
Organic molecules with significant charge-transfer characteristics, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. nih.gov The indole nucleus can act as an electron donor, and the nitro group is a strong electron acceptor, making this compound a candidate for NLO activity. Theoretical calculations can predict key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net High values for these parameters, particularly β, suggest that a material may have potential applications in technologies like optical switching and frequency conversion. nih.gov
Advanced Molecular Modeling and Simulation Techniques
For more complex systems, advanced techniques like molecular dynamics (MD) simulations can provide insights into the behavior of this compound over time. nih.gov MD simulations are particularly useful for studying the molecule's interactions with solvents or its dynamics within a biological system, such as binding to a protein active site. mdpi.comacs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and the calculation of properties like binding free energies. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe how a molecule behaves in a simulated environment, such as in a solvent or interacting with a biological target.
For this compound, MD simulations could be particularly applicable for investigating its interactions with biomolecules. For instance, studies on other substituted nitroindole derivatives have explored their binding to biological targets like G-quadruplex DNA, where they show potential as anticancer agents nih.govnih.gov. An MD simulation could model the process of this compound approaching and binding to a specific site on a protein or DNA strand.
Potential Research Findings from MD Simulations:
Binding Stability and Conformation: Simulations could predict the most stable binding pose of the molecule within a biological receptor, identifying key intermolecular interactions such as hydrogen bonds or van der Waals forces.
Solvation Effects: The behavior and stability of the molecule in different solvents (e.g., water, lipids) could be analyzed, which is crucial for understanding its pharmacokinetic properties.
Conformational Dynamics: MD can reveal the flexibility of the molecule, including the rotation of the nitro group and the dynamics of the indole ring system, and how these motions influence its interactions with other molecules.
As of now, specific published MD simulation data detailing these interactions for this compound is not available.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density of a molecule to partition it into atomic basins. This analysis provides a rigorous definition of chemical concepts such as atoms, chemical bonds, and molecular structure.
A QTAIM analysis of this compound would begin with a high-level quantum mechanical calculation to obtain the molecule's electron density. From this density, key topological features are identified, particularly bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs reveal the nature of the chemical bonds.
Potential Insights from QTAIM Analysis:
Bond Characterization: By analyzing the electron density (ρ), its Laplacian (∇²ρ), and energy densities at the BCPs, QTAIM can classify the bonds within the molecule (e.g., C-C, C-N, N-O) as either covalent or having significant ionic character.
Intramolecular Interactions: This method is highly effective for identifying and characterizing weaker non-covalent interactions, such as intramolecular hydrogen bonds. For this compound, QTAIM could definitively identify if a hydrogen bond exists between the N-H group of the indole ring and an oxygen atom of the adjacent nitro group.
Atomic Charges and Properties: QTAIM allows for the calculation of properties on a per-atom basis, providing insights into the charge distribution across the molecule and identifying reactive sites.
While QTAIM has been applied to various indole derivatives to understand their electronic structures and intermolecular interactions, specific topological data and bond critical point analyses for this compound are not present in current literature. nih.govdntb.gov.ua
Below is a hypothetical data table illustrating the kind of parameters a QTAIM analysis would generate for the key bonds in the molecule.
Interactive Table: Hypothetical QTAIM Bond Critical Point (BCP) Data Note: This data is illustrative and not from experimental or published calculations.
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |
|---|---|---|---|
| N1-H | 0.330 | -1.450 | Covalent |
| C4-N(nitro) | 0.280 | -0.650 | Polar Covalent |
| N(nitro)-O | 0.350 | +0.150 | Polar Covalent |
| C2-C3 | 0.340 | -0.980 | Covalent (Double Bond Character) |
Advanced Analytical and Materials Science Applications of 2,3 Dimethyl 4 Nitro 1h Indole
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry and materials science, and its functionalization opens avenues for novel applications. Among its many derivatives, 2,3-Dimethyl-4-nitro-1H-indole has emerged as a compound of significant interest, particularly in advanced analytical techniques and as a precursor for new materials. This article explores its specific applications in mass spectrometry, its role as a synthetic intermediate, and its potential in the field of optoelectronics.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The accessibility of 2,3-Dimethyl-4-nitro-1H-indole is fundamental to its exploration. Future research should focus on developing high-yield, scalable, and environmentally benign synthetic routes. Current approaches to similar compounds often rely on classical methods or direct nitration, each with distinct challenges.
One avenue of research could be the adaptation of classical named reactions for indole (B1671886) synthesis. The Bartoli indole synthesis , for example, utilizes ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org Investigating a pathway starting from a precursor like 2,3-dimethyl-1-nitrobenzene could be a viable strategy. Similarly, the Reissert indole synthesis involves the reductive cyclization of o-nitrotoluene derivatives, which could be conceptually applied. orgsyn.orgresearchgate.net
A more direct approach involves the nitration of the parent 2,3-dimethylindole. However, electrophilic nitration of the indole core can be challenging regarding regioselectivity. Traditional methods using strong acids like nitric acid often lead to harsh reaction conditions and potential side products. nih.gov Therefore, a significant research focus should be on milder and more selective nitration protocols. Modern methods that avoid strong acids, such as the in situ generation of trifluoroacetyl nitrate (B79036) from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride (B1165640), have shown success in nitrating various indole substrates and could be optimized for this specific target. nih.gov A key challenge will be controlling the reaction to favor nitration at the C4 position over other possible sites (e.g., C3, C5, C6, or C7).
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Methodology | Potential Precursor | Key Reagents | Anticipated Advantages | Potential Challenges |
| Bartoli Synthesis | 2,3-Dimethyl-1-nitrobenzene derivative | Vinyl Grignard Reagent | Convergent synthesis | Requires multi-step precursor synthesis |
| Reissert Synthesis | Substituted o-nitrotoluene | Diethyl oxalate (B1200264), Potassium ethoxide | Well-established method | Potentially harsh conditions |
| Direct Nitration | 2,3-Dimethylindole | Trifluoroacetic anhydride, (CH₃)₄NNO₃ | Direct, potentially milder conditions | Achieving C4-regioselectivity |
| Leimgruber-Batcho | Substituted 2-nitrotoluene (B74249) | N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Pd/C | High flexibility and good yields | Requires catalytic hydrogenation |
Investigation of Novel Reactivity Patterns and Transformation Pathways
Understanding the chemical reactivity of this compound is crucial for its use as a synthetic building block. The interplay between the electron-rich indole nucleus and the strongly electron-withdrawing nitro group is expected to govern its transformation pathways.
A primary area for investigation is the selective reduction of the nitro group to form 4-amino-2,3-dimethyl-1H-indole . This transformation is a gateway to a wide array of derivatives, as the resulting amino group can be readily acylated, alkylated, or diazotized. Research should systematically evaluate various reducing systems, from classic metal-acid combinations (e.g., Fe/AcOH) to catalytic hydrogenation (e.g., Pd/C, H₂) and transfer hydrogenation, to identify conditions that preserve the indole core. researchgate.netresearchgate.net
Furthermore, the influence of the C4-nitro group on the reactivity of the indole ring itself warrants exploration. It is important to study how this substituent affects the propensity for electrophilic substitution at other positions (e.g., C3, C5, C7) and reactions at the indole nitrogen. These studies will build a comprehensive reactivity map, enabling its strategic use in synthesizing more complex molecules.
Advanced Computational Studies for Property Prediction and Mechanism Understanding
Computational chemistry offers a powerful toolkit for predicting the properties of this compound and elucidating the mechanisms of its reactions before extensive lab work is undertaken.
Future research should employ Density Functional Theory (DFT) and other quantum chemical methods to model its structural and electronic properties. mdpi.comresearchgate.net This includes calculating molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and NMR chemical shifts to provide a theoretical framework for its spectroscopic and reactive characteristics. Such studies can predict its behavior in chemical reactions and guide the design of experiments. chemrxiv.org
Moreover, computational modeling can be invaluable for understanding the regioselectivity observed in its synthesis (Section 7.1) and the chemoselectivity in its transformations (Section 7.2). By mapping the potential energy surfaces of reaction pathways, researchers can identify transition states and intermediates, providing deep insight into the factors that control reaction outcomes. mdpi.comresearchgate.net
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem uni.lu |
| Molecular Weight | 190.203 g/mol | PubChem uni.lu |
| XLogP3 | 2.6 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |
| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lu |
| Rotatable Bond Count | 0 | PubChem uni.lu |
Exploration of Emerging Analytical and Materials Applications
The unique electronic and structural features of this compound suggest its potential utility in advanced applications, which should be a key focus of future research.
In analytical sciences , the compound could serve as a scaffold for novel chemosensors. The nitro group can act as a fluorescence quencher or an electrophilic center. Upon selective reduction or reaction with a target analyte, a significant change in fluorescence or color could be triggered, forming the basis of a detection method.
In materials science , the electron-withdrawing nature of the nitro group makes this indole derivative an interesting candidate for organic electronic materials. Following conversion to an amino or other functional group, it could be incorporated into polymers or small molecules designed for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The defined substitution pattern offers a precise way to tune the electronic properties of resulting materials.
Design and Synthesis of Advanced Derivatives with Tunable Properties
A systematic exploration of derivatives based on the this compound core could lead to the discovery of molecules with tailored functions. A focused research program should be initiated to synthesize a library of analogues and evaluate their properties.
Key transformations would include:
Reduction and Functionalization: As discussed, reducing the nitro group to an amine provides a key intermediate for creating amide, sulfonamide, and urea (B33335) libraries.
Halogenation: Introducing halogen atoms (e.g., bromine, iodine) at other positions on the indole ring could provide handles for further cross-coupling reactions (e.g., Suzuki, Heck), enabling the construction of complex molecular architectures. A related compound, 2-iodo-3-methyl-4-nitro-1H-indole, is known, suggesting that such modifications are feasible. achemblock.com
N-Alkylation/Arylation: Modifying the indole nitrogen would alter the steric and electronic properties of the molecule, which could be used to fine-tune solubility and intermolecular interactions.
By methodically altering the substitution pattern, researchers can modulate key physicochemical properties such as absorption/emission wavelengths, redox potentials, and biological activity, paving the way for the development of novel functional molecules.
Table 3: Proposed Advanced Derivatives and Their Potential Tunable Properties
| Base Scaffold | Modification | Target Derivative Class | Potential Tunable Property |
| This compound | C-H Halogenation | Halogenated Nitroindoles | Reactivity handle for cross-coupling |
| 4-Amino-2,3-dimethyl-1H-indole | Acylation/Sulfonylation | Amides/Sulfonamides | Biological activity, solubility |
| 4-Amino-2,3-dimethyl-1H-indole | Diazotization/Substitution | Azo Dyes, Fluorinated Indoles | Optical properties, lipophilicity |
| This compound | N-Alkylation | N-Alkyl-nitroindoles | Solubility, crystal packing |
Q & A
Q. How can academic labs integrate virtual chemistry tools to teach synthetic strategies for nitro-indoles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
